molecular formula C5H9NO3 B13938596 2-Methyl-4-nitrobutanal

2-Methyl-4-nitrobutanal

Cat. No.: B13938596
M. Wt: 131.13 g/mol
InChI Key: TWECOAGUACYBTE-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobutanal is an organic compound with the molecular formula C5H9NO3. It is a nitroalkane derivative, characterized by the presence of both a nitro group (-NO2) and an aldehyde group (-CHO) on a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitrobutanal typically involves the nitration of 2-methylbutanal. One common method is the reaction of 2-methylbutanal with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures is crucial due to the handling of nitric acid and the potential hazards associated with nitro compounds .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitrobutanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-nitrobutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrobutanal involves its interaction with various molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response. The nitro group can also participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-nitrobutanal is unique due to the presence of both a nitro and an aldehyde group on a butane backbone, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-methyl-4-nitrobutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-5(4-7)2-3-6(8)9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWECOAGUACYBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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